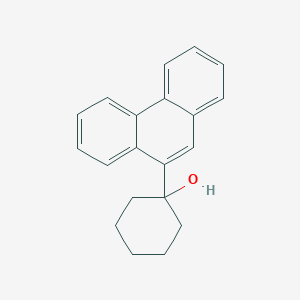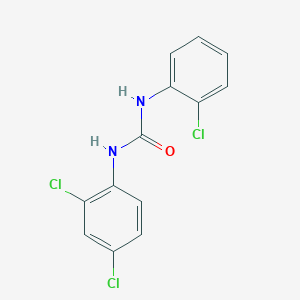![molecular formula C20H6Cl13NO2 B11953781 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene CAS No. 67102-97-0](/img/structure/B11953781.png)
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene is a highly chlorinated organic compound. Its complex structure and high chlorine content make it a subject of interest in various fields of scientific research, particularly in chemistry and environmental science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene typically involves multiple steps of chlorination and nitration. The starting materials are usually simpler organic compounds that undergo a series of reactions to introduce the chlorine and nitro groups. The reaction conditions often require the use of strong chlorinating agents such as chlorine gas or sulfuryl chloride, and nitrating agents like nitric acid.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves controlled chlorination and nitration reactions in a batch or continuous flow system. The use of catalysts and specific reaction conditions helps in achieving high yields and purity.
化学反応の分析
Types of Reactions
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitrogen dioxide, while reduction can produce an amine derivative.
科学的研究の応用
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of heavy chlorination on organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in toxicology studies.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially those requiring high chlorine content.
Industry: Utilized in the development of specialized materials and coatings due to its unique chemical properties.
作用機序
The mechanism by which 1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene exerts its effects is primarily through its high chlorine content and nitro group. The chlorine atoms can interact with various molecular targets, leading to changes in chemical reactivity and stability. The nitro group can participate in redox reactions, influencing the compound’s overall behavior in different environments.
類似化合物との比較
1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene can be compared with other highly chlorinated organic compounds, such as:
Hexachlorobenzene: Similar in terms of high chlorine content but lacks the nitro group.
Pentachloronitrobenzene: Contains both chlorine and nitro groups but has a simpler structure.
Polychlorinated biphenyls (PCBs): A group of compounds with varying degrees of chlorination, used in industrial applications.
The uniqueness of this compound lies in its complex structure and the combination of high chlorine content with a nitro group, making it a valuable compound for specialized research and applications.
特性
CAS番号 |
67102-97-0 |
|---|---|
分子式 |
C20H6Cl13NO2 |
分子量 |
753.1 g/mol |
IUPAC名 |
1,4,5,6,7,11,16,17,18,19,19,20,20-tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene |
InChI |
InChI=1S/C20H6Cl13NO2/c21-5-1-3-4(2-6(5)34(35)36)8-10(18(29)14(25)12(23)16(8,27)20(18,32)33)9-7(3)15(26)11(22)13(24)17(9,28)19(15,30)31/h1-2,7-10H |
InChIキー |
KSAWMTRQDBHJKO-UHFFFAOYSA-N |
正規SMILES |
C1=C2C3C(C4C(C2=CC(=C1[N+](=O)[O-])Cl)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


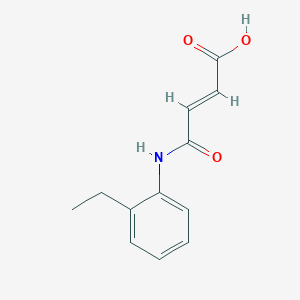
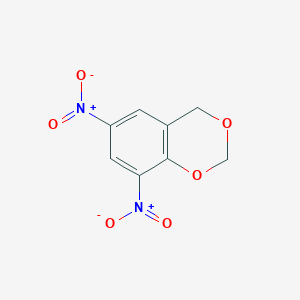
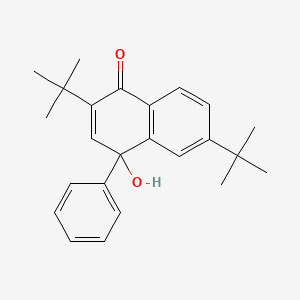
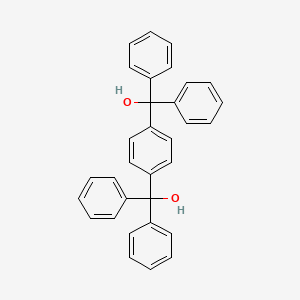
![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)
![n,n'-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine](/img/structure/B11953733.png)
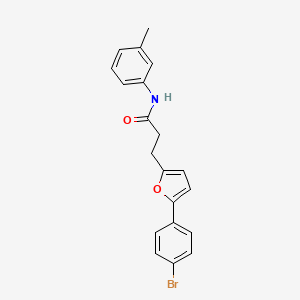



![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
